Melinamide's ACAT Inhibition Potency Relative to Other Reference Compounds in Caco-2 Cells
Melinamide (DL-melinamide) inhibits ACAT activity in Caco-2 human intestinal cells with an IC50 of 20.9 µM, positioning it as a moderately potent reference tool. This is in stark contrast to the high potency of F-1394 (IC50 = 0.071 µM) and YM-17E (IC50 = 0.121 µM), and is also less potent than CI-976 (IC50 = 0.702 µM) but significantly more potent than the reference compound CL-277,082 (IC50 = 21.5 µM) [1]. Its potency is comparable to the HMG-CoA reductase inhibitor Simvastatin (IC50 = 22.5 µM) in this specific assay system [1].
| Evidence Dimension | ACAT Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 20.9 µM |
| Comparator Or Baseline | F-1394 (0.071 µM), YM-17E (0.121 µM), CI-976 (0.702 µM), CL-277,082 (21.5 µM), Simvastatin (22.5 µM) |
| Quantified Difference | Melinamide is ~294x less potent than F-1394, ~173x less potent than YM-17E, ~30x less potent than CI-976, comparable to Simvastatin, and slightly more potent than CL-277,082. |
| Conditions | Human intestinal epithelial cell line Caco-2, incorporation of 14C-oleic acid into cholesteryl ester. |
Why This Matters
This quantifies Melinamide's specific place on the ACAT inhibitor potency spectrum, essential for selecting the appropriate tool compound for in vitro studies requiring a moderate level of target engagement.
- [1] Kusunoki J, et al. Effect of F-1394, a potent and selective inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), on esterification of cholesterol and basolateral secretion of cholesteryl ester in Caco-2 cells. Nihon Yakurigaku Zasshi. 1997 Dec;110(6):357-65. doi: 10.1254/fpj.110.357. View Source
